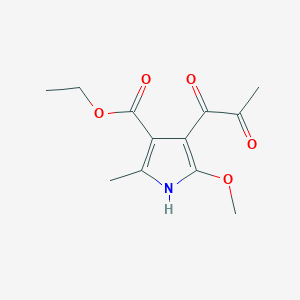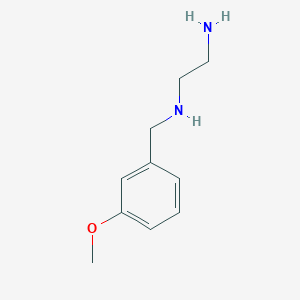![molecular formula C8H10N2O2 B1387588 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 917364-11-5](/img/structure/B1387588.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 917364-11-5. It has a molecular weight of 166.18 and is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The linear formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is C8H10N2O2 .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . These derivatives have been particularly effective against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Synthesis of Hydrazone Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has been used in the condensation with aromatic aldehydes to generate hydrazone derivatives . These derivatives have been synthesized in high yield and have shown a wide variety of biological activities .
Fluorescent Biosensors
Inspired by the fluorescence properties of this compound, it has been used in the preparation of fluorescent cyclodextrins that behave as “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .
Alkylation and Acylation
The secondary amine of the compound can be alkylated or acylated, yielding various derivatives . This process is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Anticancer Activities
Derivatives of the compound, particularly those with an electron-withdrawing group CF3 attached to the benzene ring at the para position, have shown increased anticancer activity against certain cell lines .
Antimicrobial, Antitumor, and Anti-HIV Activities
Hydrazone derivatives of the compound have shown a wide variety of biological activities, including antimicrobial, antitumor, and anti-HIV activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid are certain types of bacteria. The compound has been found to exhibit excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. This is achieved through the formation of hydrazone derivatives, which are known to exhibit a wide variety of biological activities, including antimicrobial .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with the bacteria’s cellular processes, disrupting their normal function and leading to their death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In vitro tests have shown that the compound exhibits excellent antibacterial activity, with a zone of inhibition of 30–33 mm against E. coli and S. aureus .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKTNVCXGXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659445 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
917364-11-5 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)


![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)